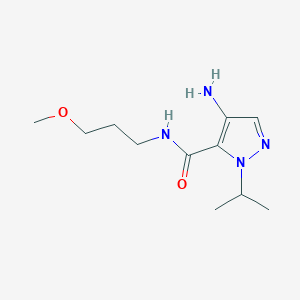

![molecular formula C22H24N4O3 B2545440 2-[3-(3-环丙基-1,2,4-恶二唑-5-基)-2-氧代吡啶-1(2H)-基]-N-(4-甲基苄基)丁酰胺 CAS No. 1396583-53-1](/img/structure/B2545440.png)

2-[3-(3-环丙基-1,2,4-恶二唑-5-基)-2-氧代吡啶-1(2H)-基]-N-(4-甲基苄基)丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

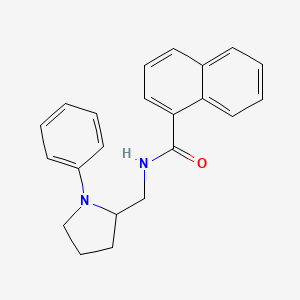

The compound "2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-methylbenzyl)butanamide" is a molecule that likely contains an oxadiazole ring, a feature that is present in various pharmacologically active compounds. Oxadiazoles are heterocyclic compounds that have been incorporated into a range of therapeutic agents due to their diverse biological activities. The presence of a butanamide group suggests potential medicinal properties, as similar structures have been explored for their inhibitory effects on enzymes such as urease, as well as for anticonvulsant activities .

Synthesis Analysis

The synthesis of oxadiazole derivatives typically involves the formation of an intermediate hydrazide, which is then cyclized to form the oxadiazole ring. In one study, indole-based oxadiazole scaffolds were synthesized by transforming butanoic acid into a series of intermediates, culminating in a nucleophilic substitution reaction to yield the final oxadiazole compounds . Although the specific synthesis route for the compound is not detailed in the provided papers, similar methodologies could be applied, involving the construction of the oxadiazole core followed by the attachment of the appropriate substituents to achieve the desired molecular structure.

Molecular Structure Analysis

The molecular structure of oxadiazole-containing compounds is characterized by a five-membered ring with two nitrogen atoms and one oxygen atom. This structure imparts certain electronic properties that can be crucial for the molecule's interaction with biological targets. The indole-based oxadiazole compounds mentioned in one of the studies were confirmed by spectral and elemental analysis, ensuring the correct assembly of the molecular framework . The cyclopropyl group in the compound of interest may add steric bulk, potentially influencing the molecule's binding affinity and selectivity towards its biological targets.

Chemical Reactions Analysis

Oxadiazole compounds can participate in various chemical reactions, including cycloadditions, which are useful for creating more complex structures. For instance, a gold-catalyzed formal [3 + 2] cycloaddition of ynamides with dihydro-oxadiazoles has been reported to yield highly functionalized aminoimidazoles . Such reactions demonstrate the versatility of oxadiazole derivatives in synthetic chemistry, allowing for the generation of diverse molecules with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different functional groups, like the butanamide moiety, can affect these properties and, consequently, the pharmacokinetic profile of the compound. In the context of drug design, these properties are crucial for determining the compound's suitability as a therapeutic agent. The indole-based oxadiazole compounds with butanamide groups were found to be potent urease inhibitors, suggesting that the compound may also exhibit significant biological activity . Additionally, the hybrid anticonvulsant agents derived from butanamide derivatives highlight the importance of these properties in the development of new medications .

科学研究应用

合成和生物学特性

该化合物参与各种生物活性分子的合成。例如,已合成出与目标化合物相关的碱性 N-(5-芳基-1,3,4-恶二唑-2-基)丙酰胺和丁酰胺,并已证明它们表现出相当大的局部麻醉活性 (Saxena 等人,1984 年)。

原卟啉原氧化酶抑制

包括恶二唑衍生物在内的化合物已被确定为植物、酵母和老鼠原卟啉原氧化酶的有效抑制剂 (Matringe 等人,1989 年)。这表明在生物系统和可能的治疗环境中具有潜在应用。

化学反应和转化

化学相关的 1,3,4-恶二唑鎓盐与氰胺反应生成 1-取代的 3-氨基-1,2,4-三唑,表明在合成多种生物活性化合物中具有潜在用途 (Boyd 和 Dando,1971 年)。

酶的抑制

与所讨论的化合物在结构上相关的 5-芳基-1,3,4-恶二唑已显示出对乙酰胆碱酯酶和丁酰胆碱酯酶的适度抑制作用,表明在痴呆等疾病中具有潜在的治疗用途 (Pflégr 等人,2022 年)。

新型合成技术

研究还集中在涉及恶二唑衍生物的新型合成方法上,这可能为类似化合物提供更高效或更可持续的生产途径 (Faty 等人,2011 年)。

杂环化学

该化合物还与杂环化学领域相关,其中合成类似的结构用于各种应用,从有机合成到生物活性物质 (Golomba 等人,2012 年)。

属性

IUPAC Name |

2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]-N-[(4-methylphenyl)methyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3/c1-3-18(20(27)23-13-15-8-6-14(2)7-9-15)26-12-4-5-17(22(26)28)21-24-19(25-29-21)16-10-11-16/h4-9,12,16,18H,3,10-11,13H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMOQRXIEHIGNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC1=CC=C(C=C1)C)N2C=CC=C(C2=O)C3=NC(=NO3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

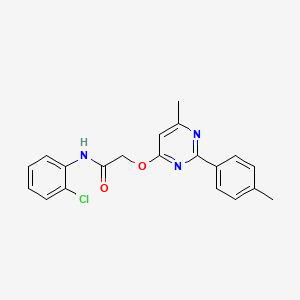

![2-(2-fluorophenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2545360.png)

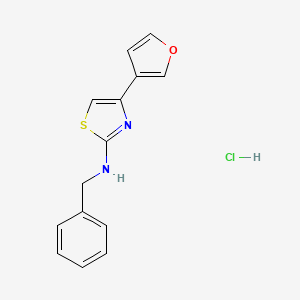

![1-(3-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2545361.png)

![N-[1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropyl]prop-2-enamide](/img/structure/B2545366.png)

![N-Tert-butyl-1-[2-[ethyl(prop-2-enoyl)amino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B2545368.png)

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2545369.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2545375.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2545376.png)